molecular formula C16H16O5 B1233340 (4-Hydroxyphenyl)-(2,4,6-trimethoxyphenyl)methanone

(4-Hydroxyphenyl)-(2,4,6-trimethoxyphenyl)methanone

Cat. No. B1233340
M. Wt: 288.29 g/mol
InChI Key: ZUURCCMODYVZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-hydroxyphenyl)-(2,4,6-trimethoxyphenyl)methanone is a member of benzophenones.

Scientific Research Applications

  • Synthesis and Antioxidant Properties : A study by Çetinkaya et al. (2012) focused on synthesizing and analyzing the antioxidant properties of derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, revealing their potential as effective antioxidants (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

  • Anticancer Applications : Magalhães et al. (2013) reported that (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound related to (4-Hydroxyphenyl)-(2,4,6-trimethoxyphenyl)methanone, inhibits tubulin polymerization and induces apoptosis in leukemia cells, indicating its potential as an anticancer therapeutic (Magalhães et al., 2013).

  • Antimitotic and Vascular Disrupting Agents : Chang et al. (2014) identified that certain benzophenones, including derivatives of this compound, exhibit significant antiproliferative activity and potential as vascular-disrupting agents (Chang et al., 2014).

  • Herbicidal Activity : Research by Fu et al. (2019) on aryl-naphthyl methanone derivatives, related to this compound, showed that these compounds have promising herbicidal activity, offering a potential new class of herbicides (Fu et al., 2019).

  • In Vitro and In Vivo Antitumor Effects : Magalhães et al. (2011) synthesized and tested (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone for its antitumor activity, demonstrating significant in vitro and in vivo effects against cancer (Magalhães et al., 2011).

  • Pharmacokinetics and Metabolism : Ahn et al. (2011) investigated the pharmacokinetics and metabolism of I-387, a compound related to this compound, providing insights into its stability and metabolism in various species, which is crucial for drug development (Ahn et al., 2011).

properties

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

(4-hydroxyphenyl)-(2,4,6-trimethoxyphenyl)methanone

InChI

InChI=1S/C16H16O5/c1-19-12-8-13(20-2)15(14(9-12)21-3)16(18)10-4-6-11(17)7-5-10/h4-9,17H,1-3H3

InChI Key

ZUURCCMODYVZRR-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C2=CC=C(C=C2)O)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C2=CC=C(C=C2)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Hydroxyphenyl)-(2,4,6-trimethoxyphenyl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Hydroxyphenyl)-(2,4,6-trimethoxyphenyl)methanone
Reactant of Route 3
Reactant of Route 3
(4-Hydroxyphenyl)-(2,4,6-trimethoxyphenyl)methanone
Reactant of Route 4
Reactant of Route 4
(4-Hydroxyphenyl)-(2,4,6-trimethoxyphenyl)methanone
Reactant of Route 5
Reactant of Route 5
(4-Hydroxyphenyl)-(2,4,6-trimethoxyphenyl)methanone
Reactant of Route 6
Reactant of Route 6
(4-Hydroxyphenyl)-(2,4,6-trimethoxyphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.